3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate
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Overview
Description
3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate is a heterocyclic aromatic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate can be achieved through several methods. One common approach involves the reaction of α-bromoketones with benzylamines under visible-light photocatalysis at room temperature . Another method includes the reaction of α-haloketones and formamide .
Industrial Production Methods
the general principles of oxazole synthesis, such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolones.
Reduction: Reduction reactions can lead to the formation of oxazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution often requires electron-donating groups, while nucleophilic substitution involves leaving groups at C2.
Major Products
Oxidation: Oxazolones
Reduction: Oxazolines
Substitution: Various substituted oxazoles depending on the reagents used.
Scientific Research Applications
3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. It can also form complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3-oxazole: Similar structure but lacks the methyl group at the C3 position.
3-Methyl-2-phenyl-1,3-oxazole: Similar structure but lacks one phenyl group.
2,5-Diphenyl-1,3-oxazol-4-yl: Similar structure but with different substitution patterns.
Uniqueness
3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60413-39-0 |
---|---|
Molecular Formula |
C16H14ClNO5 |
Molecular Weight |
335.74 g/mol |
IUPAC Name |
3-methyl-2,5-diphenyl-1,3-oxazol-3-ium;perchlorate |
InChI |
InChI=1S/C16H14NO.ClHO4/c1-17-12-15(13-8-4-2-5-9-13)18-16(17)14-10-6-3-7-11-14;2-1(3,4)5/h2-12H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FOWWBJSWKGIIFG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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